N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzo[d]thiazole ring and a pyridazinone ring, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Formation of the Pyridazinone Ring: This involves the reaction of hydrazine with a diketone or a similar precursor.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the pyridazinone derivative under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its heterocyclic structure, which is common in many drugs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific application. Generally, such compounds may interact with biological targets like enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole, which are known for their antimicrobial and anticancer properties.
Pyridazinone Derivatives: Compounds such as 3(2H)-pyridazinone, which have been studied for their cardiovascular and anti-inflammatory activities.
Uniqueness
N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is unique due to the combination of the benzo[d]thiazole and pyridazinone rings, which may confer distinct biological activities and chemical properties compared to other compounds.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-4-5-10-11(7-9)21-14(16-10)17-12(19)8-18-13(20)3-2-6-15-18/h2-7H,8H2,1H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSMTOFEKYHOSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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